Boc-L-Photo-Lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

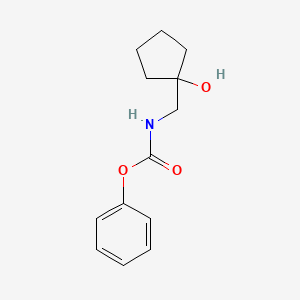

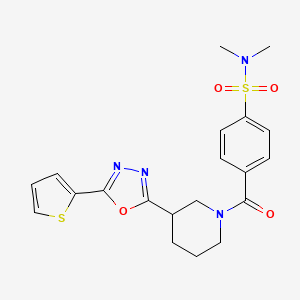

Boc-L-Photo-Lysine is a novel photo-crosslinking amino acid . It is designed and synthesized by incorporating a photo-cross-linker (diazirine) into the side chain of natural lysine . This compound can be incorporated into proteins by cultivation or by chemical synthesis into peptides and other synthetic molecules .

Synthesis Analysis

Boc-L-Photo-Lysine is synthesized by incorporating a photo-cross-linker (diazirine) into the side chain of natural lysine . It is also used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of Boc-L-Photo-Lysine includes a diazirine group incorporated into the side chain of natural lysine . The molecular weight of Boc-L-Photo-Lysine is 372.42 g/mol .

Chemical Reactions Analysis

Boc-L-Photo-Lysine is a photo-reactive compound. When irradiated with UV light (around 360 nm) for 10 minutes on ice, it yields a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond .

Physical And Chemical Properties Analysis

Boc-L-Photo-Lysine is a clear, nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation

Boc-L-Photo-Lysine can be used in the formation of hydrogels . A study reported the rheological behavior of aqueous solutions of an amphiphilic graft copolymer constituting a polyacrylic acid (PAA) grafted by poly (boc-L-lysine), P (b-LL). The copolymer self-assembles spontaneously in aqueous media forming three-dimensional (3D) finite size networks (microgels). The hydrogel shows characteristics of a “frozen” network .

pH and Shear Responsiveness

The hydrogels formed by Boc-L-Photo-Lysine exhibit pH and shear responsiveness as well as stability with temperature changes . The stiffness and swelling of the hydrogels can be tuned effectively by adjusting the pH conditions .

Injectable Hydrogels

The hydrogels formed by Boc-L-Photo-Lysine demonstrate excellent response to shear, due to its remarkable shear thinning behavior. This leads to excellent injectability and self-healing properties , given that it flows easily upon applying a low stress and recovers instantly in the site of injection .

Biomedical Applications

The physically cross-linked PAA-g-P (b-LL) hydrogel exhibits remarkable features, namely biocompatibility, biodegradability of cross-links, pH responsiveness, shear-induced injectability and instantaneous self-healing , making it a potential candidate for various biomedical applications .

Synthesis of Linker Molecules

Boc-L-Photo-Lysine can be used as a building block to synthesize a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent .

Synthesis of Lysine Derivatives

Boc-L-Photo-Lysine can be used in the synthesis of lysine derivatives of azamacrocycle and anthraquinone .

Nanoparticle Formation

Boc-L-Photo-Lysine can be used in the development of a novel delivery system for cancer treatment which was self-assembled to form a nanoparticle with a negatively charged pH-sensitive α-PL-copolymer .

Wirkmechanismus

Zukünftige Richtungen

Boc-L-Photo-Lysine holds promise for various biomedical applications due to its remarkable features, namely biocompatibility, biodegradability of cross-links, pH responsiveness, shear-induced injectability, and instantaneous self-healing . It can also be used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Eigenschaften

IUPAC Name |

(2S)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O6/c1-15(2,3)26-14(24)18-11(12(21)22)7-5-6-9-17-13(23)25-10-8-16(4)19-20-16/h11H,5-10H2,1-4H3,(H,17,23)(H,18,24)(H,21,22)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJBJDRCCNKQMM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2736057.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea](/img/structure/B2736063.png)

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2736072.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)

![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)